molecular formula C14H20 B11951157 Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- CAS No. 4433-05-0

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-

Cat. No.: B11951157
CAS No.: 4433-05-0
M. Wt: 188.31 g/mol
InChI Key: PGJOOQCXPNHXDI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound falls under the category of cyclopropane derivatives and is known for its strained ring system, which imparts significant reactivity. The compound’s structure consists of two fused cyclopropane rings, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs catalysts such as platinum (II) and gold (I) to facilitate the cycloisomerization process . The reaction conditions often involve mild temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- involves the release of ring strain upon reaction. This strain release provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal species, facilitating ring-opening reactions and subsequent transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is unique due to its highly strained bicyclic structure, which imparts significant reactivity. This makes it a valuable compound for studying ring strain effects and exploring new synthetic methodologies .

Biological Activity

Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a polycyclic hydrocarbon that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in various fields, including pharmacology and toxicology.

  • IUPAC Name : 7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane
  • Molecular Formula : C14H20
  • Molar Weight : 188.31 g/mol
  • SMILES Code : C1CCC2C(C1)C2=C3C4C3CCCC4
  • InChI Key : PGJOOQCXPNHXDI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be summarized based on its interactions with various biological systems and potential therapeutic applications:

Absorption and Bioavailability

Research indicates that this compound exhibits favorable absorption characteristics:

Parameter Value Probability (%)
Human Intestinal Absorption+99.19
Caco-2 Permeability+66.76
Blood-Brain Barrier Penetration+95.00
Human Oral Bioavailability+81.43

These values suggest that the compound is likely to be well absorbed in the human body, making it a candidate for oral administration.

Enzyme Interactions

The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism:

Enzyme Interaction Type Probability (%)
CYP3A4Substrate78.80
CYP2C9Substrate79.28
CYP2D6Substrate67.19
CYP3A4Inhibition91.39
CYP2C9Inhibition86.91

The inhibition of these enzymes may have implications for drug-drug interactions and metabolic pathways.

Toxicological Profile

The safety profile of Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has been assessed through various toxicological tests:

Toxicity Parameter Value Probability (%)
Eye Irritation+96.32
Skin Irritation-54.06
Hepatotoxicity+69.07
Ames Mutagenesis-94.00

These results indicate that while the compound may cause eye irritation, it has a low probability of being mutagenic according to the Ames test.

Study on Metabolic Pathways

A study published in Nature Communications explored how bicyclic compounds like Bicyclo[4.1.0]heptane derivatives can influence metabolic pathways in mammalian cells, suggesting potential applications in metabolic disease treatment (Source: PMC8063332) .

Antimicrobial Properties

Research has indicated that bicyclic compounds exhibit antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics (Source: Plantae Database) .

Pharmacological Applications

The compound's structure allows it to interact with multiple biological targets, including receptors involved in pain modulation and inflammation, which could lead to developments in pain management therapies.

Properties

CAS No.

4433-05-0

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane

InChI

InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2

InChI Key

PGJOOQCXPNHXDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2=C3C4C3CCCC4

Origin of Product

United States

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